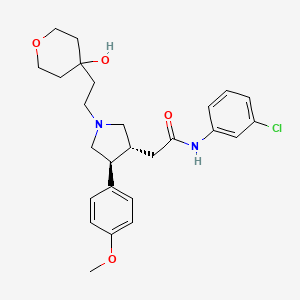
(+/-)-Lanabecestat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Lanabecestat is a small molecule inhibitor of beta-secretase 1 (BACE1), an enzyme involved in the production of beta-amyloid peptides. These peptides aggregate to form plaques, which are a hallmark of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the production of beta-amyloid and potentially slow the progression of Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Lanabecestat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels.
化学反应分析
Types of Reactions
(+/-)-Lanabecestat undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve the desired chemical structure.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are intermediates that are further processed to yield the final compound, this compound. Each step is carefully monitored to ensure the correct formation of the desired products.
科学研究应用
(+/-)-Lanabecestat has been extensively studied for its potential therapeutic effects in Alzheimer’s disease. Its ability to inhibit BACE1 makes it a promising candidate for reducing beta-amyloid production and slowing disease progression. Research applications include:
Chemistry: Studying the compound’s chemical properties and reactivity.
Biology: Investigating its effects on cellular processes and beta-amyloid production.
Medicine: Clinical trials to assess its efficacy and safety in Alzheimer’s patients.
Industry: Potential use in the development of new therapeutic agents targeting neurodegenerative diseases.
作用机制
(+/-)-Lanabecestat exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides. The molecular targets include the active site residues of BACE1, and the pathways involved are those related to amyloidogenic processing of APP.
相似化合物的比较
Similar Compounds
Verubecestat: Another BACE1 inhibitor with a similar mechanism of action.
Atabecestat: A BACE1 inhibitor studied for its potential in Alzheimer’s disease.
Elenbecestat: A BACE1 inhibitor with comparable therapeutic goals.
Uniqueness of (+/-)-Lanabecestat
This compound is unique in its specific binding affinity and selectivity for BACE1, which may result in fewer off-target effects compared to other inhibitors. Its pharmacokinetic properties and safety profile have been optimized for potential therapeutic use in Alzheimer’s disease.
属性
分子式 |
C26H28N4O |
|---|---|
分子量 |
412.5 g/mol |
InChI |
InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30) |
InChI 键 |
WKDNQONLGXOZRG-UHFFFAOYSA-N |
规范 SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)
![(6-Methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methylurea](/img/structure/B10771263.png)
![2-[2-Ethyl-1-oxamoyl-3-[[2-(phenylmethyl)phenyl]methyl]indolizin-8-yl]oxyacetic acid](/img/structure/B10771270.png)


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)
![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)

![(8S,11R,13S,14R,17S)-11-(4-acetylphenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10771318.png)

![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![[3H]mesulergine](/img/structure/B10771347.png)
